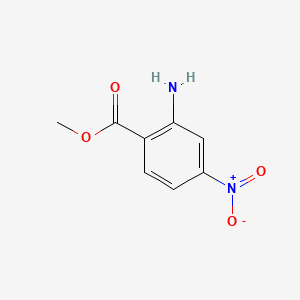

Methyl 2-amino-4-nitrobenzoate

Description

Significance of Methyl 2-amino-4-nitrobenzoate in Contemporary Organic and Medicinal Chemistry Research

This compound serves as a crucial starting material and intermediate in various synthetic pathways. Its importance lies in the strategic placement of its functional groups, which allows for selective chemical modifications. The amino group can act as a nucleophile or be transformed into other functionalities, while the nitro group can be reduced to an amino group, enabling further derivatization. This inherent reactivity makes it a valuable precursor for creating libraries of compounds with potential applications in drug discovery and materials science.

The compound is a key component in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. Furthermore, the presence of both donor and acceptor groups on the aromatic ring gives rise to interesting electronic properties, making its derivatives candidates for nonlinear optical (NLO) materials.

Overview of Key Research Trajectories for this compound and Related Compounds

Academic research on this compound has followed several key trajectories:

Synthesis of Heterocyclic Systems: A primary research focus is its use in constructing various heterocyclic rings. For instance, it is a precursor for synthesizing quinazolines, benzodiazepines, and other fused ring systems that form the core of many pharmaceutical agents.

Development of Novel Dyes and NLO Materials: The push-pull nature of the substituents on the benzene (B151609) ring makes derivatives of this compound promising candidates for azo dyes and nonlinear optical materials. Research in this area explores how structural modifications influence the photophysical properties of these molecules. scirp.org

Medicinal Chemistry Applications: The compound serves as a scaffold for the development of potential therapeutic agents. Researchers are actively exploring its derivatives for various biological activities. For example, it is an intermediate in the synthesis of compounds targeting specific enzymes or receptors.

Rearrangement Reactions: Studies have investigated unusual rearrangement reactions involving related nitrobenzylidene derivatives to yield 2-aminobenzoic acid derivatives, providing novel synthetic routes to this class of compounds. fiu.edu

Scope of Academic Research on this compound Derivatives

The scope of research on the derivatives of this compound is broad, with scientists exploring a multitude of structural modifications to tailor the compound's properties for specific applications.

One significant area of investigation involves the synthesis of salts with various organic cations. These studies often focus on the resulting crystal structures and the non-covalent interactions, such as hydrogen bonding, which play a crucial role in the supramolecular assembly and physical properties of the materials. iucr.orgiucr.org For example, the formation of salts with aminopyridinium derivatives has been explored for their potential in developing new nonlinear optical materials. scirp.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Another major research avenue is the derivatization of the amino and nitro groups. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in cyclization reactions to build more complex structures. For example, the reduction of a related compound, methyl 3-methoxy-4-nitrobenzoate, using palladium on carbon (Pd/C) and hydrogen gas yields the corresponding amino derivative, which is a key step in the synthesis of more complex molecules. acs.org Similarly, the amino group of this compound can undergo various reactions, such as acylation, to produce amides that may serve as prodrugs or have altered biological activities.

The ester functionality also provides a handle for modification, allowing for the synthesis of different esters or the hydrolysis to the corresponding carboxylic acid, 2-amino-4-nitrobenzoic acid. This acid has been studied for its ability to form co-crystals and salts, further expanding the range of accessible derivatives. iucr.org

Research has also focused on the synthesis and characterization of derivatives for specific applications. For instance, derivatives of this compound are investigated as intermediates in the synthesis of pharmaceuticals. The strategic introduction of different substituents allows for the fine-tuning of electronic and steric properties, which is critical in designing molecules with desired biological activities.

Interactive Data Table: Research on this compound and its Derivatives

| Research Focus | Key Findings/Applications | Representative Derivatives |

| Nonlinear Optical Materials | Formation of non-centrosymmetric crystal structures with enhanced second-order nonlinear optical properties. | 2-Amino-4-methylpyridinium 4-nitrobenzoate (B1230335) |

| Heterocyclic Synthesis | Precursor for the synthesis of benzo[d]thiazole and other heterocyclic systems. | Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate |

| Medicinal Chemistry | Intermediate in the synthesis of potential therapeutic agents, such as V2 receptor antagonists. | 2-Methyl-4-nitrobenzoic acid |

| Supramolecular Chemistry | Formation of molecular salts with intricate hydrogen-bonding networks. | (2-hydroxyethyl)dimethylazanium 2-amino-4-nitrobenzoate |

| Synthetic Methodology | Development of novel rearrangement reactions to access substituted 2-aminobenzoates. | Ethyl 2-amino-4-nitrobenzoate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGURYVWLCVIMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344392 | |

| Record name | Methyl 2-amino-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3558-19-8 | |

| Record name | Methyl 2-amino-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-NITROANTHRANILATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Advanced Preparation Strategies for Methyl 2 Amino 4 Nitrobenzoate

Classical Synthetic Pathways for Methyl 2-amino-4-nitrobenzoate

Classical methods for synthesizing this compound have been well-documented in chemical literature, providing a foundational understanding of the reaction sequences involved.

The traditional synthesis often involves multi-step processes that begin with readily available starting materials. A common approach is the nitration of an appropriate precursor followed by esterification. For instance, the nitration of 2-aminobenzoic acid can be performed, though careful control of reaction conditions is necessary to achieve the desired regioselectivity due to the directing effects of the amino and carboxyl groups.

Another established route involves the reduction of a dinitro precursor. For example, starting from a dinitrobenzoic acid derivative, selective reduction of one nitro group to an amino group can yield the target molecule. The choice of reducing agent and reaction conditions is crucial to prevent over-reduction.

A notable method described in the literature is the treatment of diethyl 2,4-dinitrobenzylidenemalonate with diethylamine (B46881) in methanol (B129727), which surprisingly yields a 2-amino-4-nitrobenzoic acid derivative through a reductive-oxidative rearrangement. fiu.edu This highlights the potential for unexpected yet effective synthetic transformations.

Optimization of precursor selection often involves considering the directing effects of existing substituents on the aromatic ring during nitration. For instance, starting with 2-amino-6-methylbenzoic acid, methyl-directed nitration using a mixed acid of HNO₃/H₂SO₄ at controlled temperatures (0–5°C) can favor para-nitration.

Furthermore, the availability and cost of the starting materials are significant considerations for industrial-scale production. The choice between different precursors often represents a trade-off between the number of synthetic steps and the cost of raw materials.

Table 1: Common Precursors and their Transformation to this compound

| Precursor | Key Transformation Steps | Reference |

| 2-Aminobenzoic acid | Nitration, Esterification | |

| 2,4-Dinitrobenzoic acid | Selective reduction, Esterification | N/A |

| Diethyl 2,4-dinitrobenzylidenemalonate | Reductive-oxidative rearrangement | fiu.edu |

| 2-Methyl-4-nitrobenzoic acid | Esterification | |

| 2-Amino-6-methylbenzoic acid | Nitration, Esterification |

Advanced Synthesis Techniques for this compound and its Analogues

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for preparing this compound and its related compounds.

Modern multi-step syntheses often employ protective group strategies to enhance selectivity and yield. For example, the amino group of methyl 2-aminobenzoate (B8764639) can be protected by acetylation to form methyl 2-acetamidobenzoate. This acetamido group then directs nitration primarily to the 3- and 5-positions. Subsequent deprotection via acidic hydrolysis regenerates the amino group, yielding the desired product.

A typical industrial-scale approach may involve the nitration of a substituted benzoic acid derivative under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to ensure regioselectivity, followed by esterification with methanol in the presence of an acid catalyst like H₂SO₄. The synthesis of related compounds, such as methyl 2-amino-3-nitrobenzoate, also utilizes similar protection-nitration-deprotection strategies.

Unconventional synthetic routes involving ring-opening and rearrangement reactions have emerged as powerful tools. The reaction of diethyl 2-nitro-4-(trifluoromethyl)benzylidenemalonate with diethylamine in alcohols leads to the reduction of the nitro group and oxidation of the vinylic carbon, ultimately forming 2-amino-4-(trifluoromethyl)benzoate esters through a simultaneous migration of the malonic fragment. fiu.edu This type of reductive-oxidative rearrangement is dependent on the presence of strongly electron-withdrawing groups on the phenyl ring. fiu.edu

Another example is the three-component ring transformation (TCRT) of dinitropyridone with ketones, which proceeds via the addition of the enol form of a ketone to the pyridone ring, followed by rearrangement to afford nitropyridine derivatives. mdpi.com While not a direct synthesis of the title compound, these rearrangement strategies showcase advanced methods for constructing substituted nitroaromatic systems.

The synthesis of this compound can also be achieved through the derivatization of closely related compounds. For instance, starting with methyl 3-nitrobenzoate, bromination can be carried out, followed by a Buchwald-Hartwig amination using a palladium catalyst to introduce the amino group at the 2-position. This method offers a high degree of control over the substitution pattern.

Alternatively, reduction of a nitro group in a precursor like methyl 4,5-dimethoxy-2-nitrobenzoate can yield the corresponding aminobenzoate. chemicalbook.com While this specific example leads to a different analogue, the principle of reducing a nitro group on a pre-existing benzoate (B1203000) ester is a common and effective strategy. The choice of reducing agent, such as hydrogen gas with a palladium catalyst or tin(II) chloride, is critical for the success of this transformation. nih.govacs.org

Table 2: Advanced Synthetic Approaches

| Approach | Key Features | Example | Reference |

| Multi-step Nitration and Esterification | Use of protecting groups for regioselectivity | Acetylation of methyl 2-aminobenzoate, followed by nitration and deprotection | |

| Ring-Opening and Rearrangement | Reductive-oxidative rearrangement of substituted benzylidenemalonates | Reaction of diethyl 2-nitro-4-(trifluoromethyl)benzylidenemalonate with diethylamine | fiu.edu |

| Derivatization from Related Benzoates | Catalytic amination of a halogenated nitrobenzoate | Buchwald-Hartwig amination of methyl 2-bromo-3-nitrobenzoate |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of aromatic compounds like this compound. These approaches aim to enhance efficiency, minimize waste, and utilize less toxic reagents and solvents, addressing the environmental concerns associated with traditional synthetic routes.

Microwave-assisted organic synthesis has emerged as a significant green chemistry tool, offering substantial improvements over conventional heating methods. ajrconline.org The primary advantages include dramatically reduced reaction times, improved energy efficiency, lower solvent consumption, and often higher yields and product purity. ajrconline.orgbspublications.net Unlike conventional heating which relies on conduction and convection, microwave energy directly heats the entire reaction volume through the oscillation of polar molecules, leading to rapid and uniform temperature increases. ajrconline.orgbspublications.net

A notable application of this technology is in the esterification of nitro-substituted anthranilic acids. Research has demonstrated an efficient microwave-assisted synthesis of this compound from its corresponding carboxylic acid. researchgate.net In this protocol, various solvents and reaction parameters were investigated to establish the most environmentally friendly conditions. The study found that using a green solvent like ethyl acetate (B1210297) under weakly acidic conditions provided the target compound in high yield. researchgate.net The feasibility of scaling this efficient and inexpensive method was also demonstrated. researchgate.net

Key findings from the microwave-assisted synthesis are summarized below:

| Parameter | Condition | Outcome | Source |

| Reactants | 2-Amino-4-nitrobenzoic acid, DMF-DMA | Intermediate formation | researchgate.net |

| Solvent | Ethyl Acetate (EtOAc) | Green solvent choice | researchgate.net |

| Irradiation | Microwave | Rapid heating | researchgate.net |

| Temperature | 100 °C | Controlled reaction temp | researchgate.net |

| Reaction Time | 15 min (formimidamide formation), 30 min (hydrolysis) | Significant time reduction | researchgate.net |

| Catalyst | Hydrochloric acid (aq 0.1 M, 4 mol%) | Minimal acid usage | researchgate.net |

| Yield | 82% (on a 0.3 mol scale) | High efficiency | researchgate.net |

This interactive table summarizes the optimized conditions for the microwave-assisted synthesis of this compound.

This protocol highlights the core benefits of microwave assistance: speed, efficiency, and the use of greener solvents, making it a superior alternative to traditional, lengthy reflux-based methods. hilarispublisher.com

Traditional oxidative processes in aromatic chemistry, particularly nitration, often involve harsh and polluting reagents such as strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate, and mixtures of concentrated nitric and sulfuric acids. google.com These methods generate significant toxic waste and pose safety risks. Green chemistry seeks to replace these with milder, more selective, and environmentally friendly alternatives. google.com

In the context of synthesizing precursors for this compound, green oxidative methods are being explored. For instance, the synthesis of 2-methyl-4-nitrobenzoic acid, a related precursor, has traditionally faced challenges due to the difficulty of oxidizing the methyl group in the presence of a deactivating nitro group. google.com A greener approach has been developed using dilute nitric acid as the oxidant in the presence of a radical initiator and a phase transfer catalyst. google.com This method avoids the use of heavy metal oxidants, operates under milder conditions (avoiding high temperatures and pressures), and improves the cleanliness and safety of the process. google.com

Another key area is the nitration step itself. Eco-friendly nitration processes are being developed to reduce reliance on mixed acids. One such strategy involves the use of solid acid catalysts like zeolites. For example, the regioselective mononitration of biphenyl (B1667301) has been achieved using stoichiometric quantities of liquid nitrogen dioxide with a La-β zeolite catalyst. researchgate.net This process is noted as being eco-friendly and inexpensive, with the zeolite being easily regenerated and reused. researchgate.net Such methodologies, which focus on catalyst recyclability and the reduction of corrosive acid waste, represent a significant step forward in the sustainable production of nitroaromatic compounds.

Catalysis is a cornerstone of green chemistry, enabling reactions with high selectivity and efficiency while minimizing waste. For the synthesis of this compound, sustainable catalysis plays a crucial role in both the esterification of the carboxylic acid and the introduction of the amino group via reduction of a nitro precursor.

Esterification: The conventional esterification of (nitro)benzoic acids often requires a stoichiometric amount of a strong acid catalyst, such as concentrated sulfuric acid, which is corrosive and generates significant waste during neutralization. acs.org Sustainable alternatives focus on using catalytic amounts of more benign or recyclable catalysts.

Heterogeneous Catalysts: Nanoporous solid acid catalysts, like hydrogen forms of natural zeolites, have been successfully used for the esterification of 4-nitrobenzoic acid with ethanol (B145695). scirp.org These catalysts are easily separated from the reaction mixture and can be reused, simplifying the process and reducing waste. The combination of these catalysts with microwave or ultrasound irradiation can further enhance reaction rates and yields, creating a synergistic effect. scirp.org

Advanced Homogeneous Catalysts: The development of moisture-tolerant catalysts allows for esterification reactions to proceed without the need for strictly anhydrous conditions. A zirconium-based complex, for example, has been shown to be effective for a wide range of esterifications, including for substrates with nitro groups. acs.org Such catalysts offer high efficiency under mild conditions. acs.org

Amine Group Introduction: The amino group in this compound is typically derived from the reduction of a nitro group on a precursor like Methyl 2,4-dinitrobenzoate (B1224026) or by starting with an aminobenzoic acid. The greenest and most common industrial method for this transformation is catalytic hydrogenation.

Catalytic Hydrogenation: This process involves the reduction of the nitro group using hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). acs.org The reaction is clean, with water being the only byproduct, and typically proceeds with high efficiency and selectivity under mild conditions. The catalyst can be recovered and recycled, adhering to green chemistry principles.

Novel Reductive Amination Strategies: At the forefront of sustainable amine synthesis are one-pot reductive amination reactions that use less hazardous reagents. One innovative approach uses readily available methyl esters as starting materials. nottingham.ac.uknottingham.ac.uk In this domino reaction, an organocatalyst like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) facilitates amidation, which is followed by a reduction step using a mild reducing agent like phenylsilane. nottingham.ac.uk While not a standard route for the target molecule, this methodology showcases the direction of sustainable catalysis toward avoiding harsh reagents and combining multiple steps into a single, more efficient process. nottingham.ac.uk

Iii. Chemical Transformations and Reaction Mechanisms of Methyl 2 Amino 4 Nitrobenzoate

Reactivity Profiles of the Amino and Nitro Substituents

The electronic properties of the substituents on the benzoate (B1203000) ring are paramount in determining the molecule's reactivity. The amino group (-NH₂) is a potent activating group and ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the nitro group (-NO₂) and the methyl ester group (-COOCH₃) are both deactivating, meta-directing groups because they withdraw electron density from the ring. scribd.commasterorganicchemistry.com The simultaneous presence of these opposing groups leads to a complex reactivity profile.

Electrophilic aromatic substitution (EAS) involves the replacement of a proton on the aromatic ring with an electrophile. scribd.com The position of substitution is directed by the existing substituents. For methyl 2-amino-4-nitrobenzoate, the directing effects are competitive:

Amino Group (-NH₂ at C2): Strongly activating, directs incoming electrophiles to the ortho (C3) and para (C5) positions.

Nitro Group (-NO₂ at C4): Strongly deactivating, directs to the meta (C3, C5) positions relative to itself.

Methyl Ester Group (-COOCH₃ at C1): Deactivating, directs to the meta (C3, C5) positions relative to itself.

The most powerful activating group, the amino group, will predominantly control the position of substitution. Both the amino and nitro groups direct towards the C3 and C5 positions. However, the C3 position is sterically hindered by the adjacent C2-amino and C4-nitro groups. Therefore, electrophilic attack is most likely to occur at the C5 position, which is para to the strongly activating amino group and meta to the deactivating nitro and ester groups.

The lone pair of electrons on the nitrogen atom of the amino group confers nucleophilic character, allowing it to react with a wide range of electrophiles. The reactivity of the amine is somewhat diminished by the electron-withdrawing effects of the nitro and ester groups on the ring, but it remains a key reactive site. Common nucleophilic reactions include:

Acylation: The amino group can react with acyl chlorides or anhydrides in the presence of a base to form amides. This is a common strategy for protecting the amino group. masterorganicchemistry.com

Sulfonamidation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), yields sulfonamides. evitachem.com

Alkylation: While direct alkylation can be difficult to control and may lead to over-alkylation, it is possible under specific conditions.

The nucleophilicity of the amine is a critical factor in its ability to participate in these transformations. mdpi.com

The reduction of the nitro group to a primary amine is one of the most significant transformations for this class of compounds, as it dramatically alters the electronic properties of the molecule and opens up further synthetic pathways. masterorganicchemistry.com This conversion changes a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups. organic-chemistry.org

| Reagent/Catalyst | Conditions | Selectivity Notes |

| Fe, Sn, or Zn in Acid (e.g., HCl) | Acidic, aqueous | Classic method; robust and cost-effective. |

| Catalytic Hydrogenation (H₂, Pd/C) | Neutral, various solvents (e.g., Methanol (B129727), Ethanol) | High yield and clean reaction; can also reduce other functional groups like alkenes. commonorganicchemistry.comsciencemadness.org |

| Raney Nickel (H₂, Raney Ni) | Neutral | Often used when dehalogenation is a concern with Pd/C. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acidic or neutral | A mild reducing agent, useful for substrates with other reducible groups. commonorganicchemistry.com |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous, often with a base | A mild alternative to metal-based reductions. |

| Sodium Sulfide (Na₂S) | Aqueous | Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

This table is interactive and can be sorted by clicking on the headers.

The product of this reduction, methyl 2,4-diaminobenzoate, is a valuable synthetic intermediate. The newly formed amine at the C4 position can undergo its own set of nucleophilic reactions, allowing for the synthesis of more complex heterocyclic structures or other derivatives.

Derivatization Strategies for Functional Group Interconversion

The ester and amino functionalities of this compound serve as handles for a variety of derivatization reactions, enabling its conversion into other valuable compounds.

The methyl ester group can be readily transformed, providing access to the corresponding carboxylic acid or other esters.

Ester Hydrolysis (Saponification): The most common method for converting the methyl ester to the corresponding carboxylic acid (2-amino-4-nitrobenzoic acid) is through base-mediated hydrolysis. chemspider.com This typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), followed by acidification with a strong acid like HCl to protonate the carboxylate salt. chemspider.com

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 2-amino-4-nitrobenzoate.

As a primary aromatic amine, the C2-amino group is a key site for forming amide and sulfonamide linkages, which are prevalent in many biologically active molecules and materials.

Amidation: This reaction involves the formation of an amide bond. While direct reaction with a carboxylic acid is possible, it often requires high temperatures or specific catalysts. rsc.org A more common laboratory approach is to react the amine with a more electrophilic carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct. nih.gov

Sulfonamidation: The amino group readily reacts with sulfonyl chlorides (R-SO₂Cl) in the presence of a base (e.g., pyridine) to form a stable sulfonamide linkage (-NH-SO₂-R). This reaction is a reliable method for synthesizing sulfonamide derivatives. evitachem.com For instance, reacting this compound with 4-nitrobenzenesulfonyl chloride would yield methyl 2-((4-nitrophenyl)sulfonamido)-4-nitrobenzoate.

Condensation Reactions Involving the Amino Group

The amino group of this compound is a primary site for nucleophilic attack, making it a key participant in condensation reactions to form fused heterocyclic compounds. These reactions typically involve the formation of a new ring by reacting the ortho-amino and ester groups with a suitable carbon and/or nitrogen source. A predominant application of this reactivity is in the synthesis of quinazolinone derivatives.

The general mechanism involves an initial reaction at the amino group, followed by an intramolecular cyclization with the ester group. For instance, in the synthesis of 7-nitro-4(3H)-quinazolinones, this compound can be reacted with various one-carbon synthons like formamide (B127407) or orthoesters. The reaction with formamide, for example, proceeds via an initial formation of a formamidine (B1211174) intermediate, which then undergoes thermal cyclization with the elimination of methanol to yield the 7-nitroquinazolin-4(3H)-one ring system.

A variety of reagents can be used for these cyclocondensation reactions, leading to a diverse range of substituted quinazolinones.

| Reagent Class | Specific Example | Resulting Heterocycle |

| Amides | Formamide | 7-Nitroquinazolin-4(3H)-one |

| Orthoesters | Triethyl orthoformate | 4-Ethoxy-7-nitroquinazoline |

| Aldehydes | Benzaldehyde | 2-Phenyl-7-nitro-2,3-dihydroquinazolin-4(1H)-one |

| Isothiocyanates | Phenyl isothiocyanate | 3-Phenyl-7-nitro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |

Mechanistic Investigations of Specific Reactions

The transformation of this compound and related compounds is governed by intricate reaction mechanisms, where the interplay of functional groups, solvents, and catalysts dictates the final outcome.

The ortho-positioning of the amino and nitro groups on the benzene ring can facilitate unique rearrangement reactions, particularly under specific conditions. While direct rearrangements of this compound are not commonly reported, studies on analogous ortho-nitroaromatic compounds provide significant mechanistic insights.

One notable transformation is the reductive-oxidative rearrangement observed in ortho-nitrobenzylidenemalonates, which yields 2-aminobenzoate (B8764639) derivatives. fiu.edu This type of reaction involves an intramolecular redox process where the nitro group is reduced while an adjacent carbon is oxidized. The mechanism is believed to proceed through a series of steps initiated by a nucleophilic attack, leading to the formation of a cyclic intermediate. The presence of multiple electron-withdrawing groups, such as a second nitro group, on the phenyl ring has been shown to facilitate this rearrangement. fiu.edu This suggests that the nitro group in this compound could potentially participate in similar intramolecular redox processes under suitable reaction conditions, possibly involving intermediates where the nitro group acts as an internal oxidant.

Furthermore, rearrangements of nitro groups on the aromatic ring itself have been observed under strongly acidic conditions. For instance, certain substituted 2-nitroanilines have been shown to rearrange in concentrated sulfuric acid, appearing to proceed via a 1,3-migration of the nitro group. researchgate.net These studies highlight the potential for skeletal rearrangements involving the nitro group, which could compete with or be part of the pathway in condensation reactions under harsh acidic conditions.

Solvents and catalysts play a pivotal role in directing the chemical transformations of this compound, influencing reaction rates, selectivity, and even the mechanistic pathway.

Catalysts: The synthesis of quinazolines and related heterocycles from 2-aminobenzoate precursors is often facilitated by a wide range of catalysts.

Acid Catalysts: In condensation reactions with aldehydes, acid catalysts are crucial. They activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the benzoate. The proposed mechanism involves the coordination of the catalyst (e.g., a copper-based catalyst) to the aldehyde's oxygen, followed by the amine attack, dehydration to an imine, and a final intramolecular nucleophilic attack to form the quinazolinone ring. cyberleninka.ru

Transition-Metal Catalysts: A plethora of transition metals, including palladium, ruthenium, nickel, iron, cobalt, and manganese, have been employed to catalyze the synthesis of quinazolines. organic-chemistry.orgnih.govmdpi.com These catalysts often operate through pathways like acceptorless dehydrogenative coupling (ADC), where they facilitate the removal of hydrogen gas, or through C-H bond activation mechanisms. nih.gov For example, an in-situ formed ruthenium catalyst can enable the dehydrogenative coupling of 2-aminophenyl ketones with amines to form quinazolines. organic-chemistry.org

Metal-Free Catalysts: In line with green chemistry principles, metal-free catalytic systems have also been developed. Molecular iodine, for instance, can catalyze the aerobic oxidative synthesis of quinazolines from 2-aminobenzophenones and amines. nih.gov The mechanism involves the formation of an aminium iodide intermediate, which ultimately leads to the cyclized product, with oxygen serving as the terminal oxidant. nih.gov

The choice of catalyst can significantly impact the reaction's efficiency and substrate scope.

| Catalyst Type | Example | Reaction Type |

| Acid | Copper(I) Iodide | Condensation-Cyclization |

| Transition Metal | Co(OAc)₂·4H₂O | Dehydrogenative Cyclization |

| Transition Metal | Palladium(II) Acetate (B1210297) | C-H Activation/Annulation |

| Metal-Free | Iodine (I₂) | Aerobic Oxidative Amination |

Solvents: The solvent choice can influence reaction pathways by affecting the solubility of reactants, stabilizing intermediates, and participating in the reaction mechanism. In the iodine-catalyzed synthesis of quinazolines, Dimethyl sulfoxide (B87167) (DMSO) is often used as the solvent. nih.gov For transition-metal-catalyzed dehydrogenative couplings, higher-boiling point solvents like toluene (B28343) or tert-Amyl alcohol may be required. nih.gov In some cases, reactions can be performed under solvent-free conditions, which offers environmental benefits. cyberleninka.ru The polarity of the solvent can be particularly important in influencing the rates of reactions that involve charge separation in the transition state.

Iv. Computational and Theoretical Investigations of Methyl 2 Amino 4 Nitrobenzoate

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods are also employed to predict spectroscopic data. Theoretical calculations of vibrational frequencies (infrared and Raman) can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. The calculations would identify the characteristic stretching and bending frequencies for the N-H bonds of the amino group, the N-O bonds of the nitro group, the C=O bond of the ester, and the various vibrations of the benzene (B151609) ring.

*Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Methyl 2-amino-4-nitrobenzoate |

| Methyl 2-amino-5-nitrobenzoate |

| Methyl 4-amino-2-nitrobenzoate |

| Methyl 6-amino-2-fluoro-3-nitrobenzoate |

| Methylamine |

| 2-nitrobenzoic acid |

In Silico Assessment for Biological Applications

Computer-based simulations are instrumental in the early stages of drug discovery. They help to predict how a compound will behave in a biological system, allowing researchers to prioritize promising candidates for further experimental testing.

The "drug-likeness" of a molecule is an essential concept in pharmaceutical research, evaluating whether a compound possesses properties that would make it a likely candidate for an oral drug. This is often assessed using criteria such as Lipinski's Rule of Five. nih.gov In silico ADMET prediction is a critical step that models a compound's pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—as well as its potential toxicity. nih.govpensoft.netchemrevlett.com These predictions help to filter out compounds that are likely to fail in clinical trials due to poor pharmacokinetics or toxicity. nih.gov

For derivatives of nitro- and aminobenzoates, several key ADMET parameters are typically evaluated using online tools and software like SwissADME and pkCSM. nih.govrasayanjournal.co.in Key properties include having a molecular weight under 500, a logP value (measuring lipophilicity) below 5, and specific counts of hydrogen bond donors and acceptors. nih.gov The topological polar surface area (TPSA) is another crucial predictor of cell permeability. nih.gov Studies on related nitrobenzoate salts and derivatives indicate that these compounds can exhibit good pharmacokinetic properties and bioavailability scores, often without violating Lipinski's rules, suggesting their potential as drug candidates. researchgate.netmdpi.com For instance, an in silico analysis of 2-amino-3-methylpyridinium 4-nitrobenzoate (B1230335) predicted good druglikeness properties and a favorable bioavailability score. researchgate.net

Table 1: Key Parameters in Drug-Likeness and ADMET Predictions

| Parameter | Description | Significance | Typical Acceptable Range (Lipinski's Rule) |

|---|---|---|---|

| Molecular Weight (MW) | The mass of one mole of the substance. | Influences absorption and distribution. | ≤ 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Affects absorption, distribution, and membrane permeability. | ≤ 5 |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. | Influences binding to targets and solubility. | ≤ 5 |

| Hydrogen Bond Acceptors | Number of nitrogen and oxygen atoms. | Influences binding to targets and solubility. | ≤ 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Predicts cell permeability and oral bioavailability. | < 140 Ų |

| Bioavailability Score | A composite score predicting the fraction of an administered dose of unchanged drug that reaches systemic circulation. | Indicates how much of the drug is available to have an effect. | Typically ≥ 0.55 for good absorption |

This table presents a generalized overview of parameters used in ADMET screening. Specific values for this compound would require a dedicated computational study.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, such as a protein or enzyme). nih.gov This method is crucial for understanding the mechanism of action of a compound and for structure-based drug design. smolecule.com The simulation calculates a "docking score," typically in kcal/mol, which estimates the binding affinity between the ligand and its target. ajchem-a.comtandfonline.com A lower (more negative) score generally indicates a stronger, more stable interaction.

Docking studies on various nitrobenzoate derivatives have revealed their potential to inhibit a range of enzymes. These simulations identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the active site of the target protein. researchgate.netresearchgate.net For example, docking studies on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives against α-glucosidase and α-amylase showed docking scores ranging from -8.0 to -11.1 kcal/mol, indicating strong binding potential. tandfonline.com Similarly, benzoic acid derivatives containing a nitro group have been studied as inhibitors of trans-sialidase, an enzyme from the parasite that causes Chagas disease. mdpi.com The nitro group, in particular, was often found to play an important role in the interaction with the enzyme's active site. mdpi.com For this compound, docking could elucidate its potential interactions with various therapeutic targets, guided by the findings for these structurally related compounds.

Table 2: Examples of Molecular Docking Studies on Nitrobenzoate Derivatives

| Derivative Class | Biological Target (PDB ID) | Docking Software | Key Findings/Binding Score |

|---|---|---|---|

| N-(alkyl/aryl)-2-chloro-4-nitrobenzamide derivatives | α-glucosidase, α-amylase | Not specified | Docking scores from -8.0 to -11.1 kcal/mol, indicating strong potential inhibition. tandfonline.comresearchgate.net |

| (5-formylfuran-2-yl) methyl 4-nitro benzoate (B1203000) | Acetylcholinesterase (1EVE) | Not specified | Showed strong binding free energy scores, correlating with in vitro enzyme inhibition. bohrium.com |

| Benzoic acid derivatives with nitro groups | Trypanosoma cruzi trans-sialidase (TcTS) | Not specified | Moderate inhibition (43%) was observed; the nitro group was noted for its role in binding. mdpi.com |

This table summarizes results from related compounds to illustrate the application of molecular docking. The specific targets and binding affinities for this compound are not detailed in the provided sources.

Theoretical Calculations of Optoelectronic Properties (for NLO-active derivatives)

Derivatives of this compound, which feature electron-donating (amino) and electron-accepting (nitro) groups attached to a π-conjugated system (the benzene ring), are candidates for nonlinear optical (NLO) materials. scirp.org NLO materials have applications in technologies like optical computing and data storage. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are vital for predicting and understanding the NLO properties of these molecules. researchgate.net

The NLO response of a molecule is fundamentally related to how its electron cloud is distorted by an external electric field. This is described by molecular polarizability (α) and, more importantly for NLO applications, hyperpolarizability (β). researchgate.net DFT calculations are frequently employed to compute these properties. scirp.org The first-order hyperpolarizability (β) is a measure of the second-order NLO response, and a large β value is a key indicator of a potentially useful NLO material. researchgate.net

Theoretical studies on structurally similar compounds, such as 2-amino-4-methylpyridinium 4-nitrobenzoate, have been performed to calculate these parameters. researchgate.net The results are often compared to those of a standard NLO material like urea (B33335) to gauge their potential. Calculations for related compounds have shown hyperpolarizability values many times greater than that of urea, indicating significant NLO potential. researchgate.net

Table 3: Calculated Polarizability and Hyperpolarizability for a Related NLO Crystal

| Compound | Calculation Method | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

|---|

This table is based on data for a related compound, 2-amino-6-methyl pyridinium (B92312) barbiturate (B1230296) tetrahydrate, to illustrate the type of data generated from theoretical calculations. researchgate.net Values for this compound itself are not available in the provided search results.

The high hyperpolarizability of donor-acceptor molecules stems from an efficient intramolecular charge transfer (ICT) process. scirp.org When the molecule is exposed to an intense light source, electrons are redistributed from the electron-donating group (the amino group) to the electron-accepting group (the nitro group) through the π-conjugated bridge.

Theoretical chemistry elucidates this mechanism primarily through the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For a typical donor-acceptor system, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. scispace.com A small energy gap (ΔE) between the HOMO and LUMO facilitates this electron transition and is indicative of a strong ICT, which in turn enhances the NLO properties. sci-hub.se DFT calculations can map the electron density of the HOMO and LUMO, visually confirming the charge transfer pathway, and calculate the energy gap, providing a quantitative measure of the molecule's potential for NLO applications. researchgate.net

V. Advanced Applications of Methyl 2 Amino 4 Nitrobenzoate in Chemical Research

Medicinal Chemistry and Biological Activity Exploration

The structural motifs present in methyl 2-amino-4-nitrobenzoate are of significant interest in medicinal chemistry for the exploration of new biologically active compounds. smolecule.com The presence of both a hydrogen bond donor (amino group) and acceptor (nitro and ester groups) allows for diverse interactions with biological targets.

Derivatives of this compound are actively investigated for a range of potential biological activities. smolecule.com For instance, some nitrobenzoate derivatives have been studied for their potential antimicrobial and cytotoxic effects against cancer cell lines. smolecule.comsmolecule.com The nitro group is a key feature in these investigations, as it is found in various compounds with antibacterial and anticancer properties. smolecule.com Preliminary studies on compounds like methyl 3-amino-4-methyl-5-nitrobenzoate suggest potential anticancer properties, with the nitro group's reduction within cells leading to reactive species that may induce apoptosis. Furthermore, derivatives have been explored for their therapeutic potential in treating tuberculosis. The synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives, which have shown anti-fibrotic activities, has utilized amino 4-nitrobenzoate (B1230335) as a starting material. mdpi.com

The study of how derivatives of this compound interact with enzymes and receptors is a key area of research. smolecule.com The nitro group can undergo bioreduction, and the resulting intermediates can interact with various cellular components. Research has shown that derivatives of aminobenzoic acid methyl esters can act as inhibitors of enzymes like glutathione (B108866) reductase (GR) and glutathione S-transferase (GST), which are involved in antioxidant defense and detoxification. researchgate.netresearchgate.netresearchgate.net

For example, methyl 3-amino-4-nitrobenzoate was identified as the most effective inhibitor of human glutathione S-transferase (hGST) among a series of tested compounds, with a Ki value of 37.05 ± 4.487 μM. researchgate.netresearchgate.net In another study, methyl 4-amino-2-nitrobenzoate was found to inhibit GST with a Ki of 92.41 ± 22.26 μM. researchgate.net Molecular docking studies are often used to predict the binding affinities and interaction modes of these compounds with their target enzymes, providing insights into the structure-activity relationships. researchgate.netresearchgate.netresearchgate.net These studies are crucial for the rational design of more potent and selective enzyme inhibitors.

Table 2: Investigated Biological Activities and Enzyme Inhibition of this compound Derivatives

| Derivative | Investigated Activity | Target Enzyme/Receptor | Key Findings |

|---|---|---|---|

| Methyl 3-amino-4-nitrobenzoate | Enzyme Inhibition | Human Glutathione S-Transferase (hGST) | Most effective inhibitor in a series with a Ki of 37.05 ± 4.487 μM. researchgate.netresearchgate.net |

| Methyl 4-amino-2-nitrobenzoate | Enzyme Inhibition | Glutathione S-Transferase (GST) | Inhibited GST with a Ki of 92.41 ± 22.26 μM. researchgate.net |

| Methyl 3-amino-4-methyl-5-nitrobenzoate | Anticancer | Cancer Cell Lines | Showed potential cytotoxic effects in vitro. |

| 2-Amino-6-methyl-4-nitrobenzoic acid derivatives | Anti-tuberculosis | Not specified | Used in the synthesis of active pharmaceutical ingredients for treating tuberculosis. |

Development of Novel Bioactive Scaffolds (e.g., DNA gyrase inhibitors)

The structural framework of this compound is particularly useful for constructing heterocyclic systems, which are central to many pharmacologically active compounds. A key application is in the synthesis of benzothiazole-based DNA gyrase inhibitors. DNA gyrase is an essential bacterial enzyme, making it a prime target for antibacterial drugs.

The synthesis of these complex scaffolds often begins with the chemical modification of a related precursor, 4-nitrobenzoic acid methyl ester (methyl 4-nitrobenzoate). Through a series of reactions including reduction of the nitro group and subsequent cyclization steps, the core benzothiazole (B30560) structure is formed. For instance, the synthesis of 2-aminobenzothiazoles can be achieved from corresponding 2-substituted methyl 4-aminobenzoates. rug.nl The process involves reacting the aminobenzoate with potassium thiocyanate (B1210189) and bromine in acetic acid. rug.nl This approach allows for the generation of a diverse library of benzothiazole derivatives. researchgate.net

Derivatives of the benzothiazole scaffold have shown potent inhibitory activity against DNA gyrase and topoisomerase IV, enzymes crucial for bacterial survival. osti.govresearchgate.net For example, a compound developed from a benzothiazole scaffold demonstrated excellent in vitro and in vivo activity against Gram-positive bacteria like S. aureus. osti.gov Further optimization of these scaffolds has led to compounds with broad-spectrum antibacterial activity against high-priority ESKAPE pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa. rug.nldntb.gov.ua The development of these inhibitors often involves creating a library of building blocks, where precursors like methyl 3-hydroxy-4-nitrobenzoate are modified and then cyclized to form the desired bioactive benzothiazole core. iucr.org

In vitro and In vivo Bioactivity Assessments (e.g., anticancer, antioxidant, antimicrobial)

Derivatives synthesized from this compound and related compounds are frequently subjected to biological screening to assess their therapeutic potential. These assessments cover a range of activities, including anticancer, antioxidant, and antimicrobial properties.

Anticancer Activity: Nitrobenzoate derivatives have been investigated for their potential in cancer therapy. researchgate.net For example, new analogues of the microtubule-destabilizing agent D-24851 were synthesized using methyl 2-methyl-3-nitrobenzoate as a starting material, with the resulting compounds tested against several cancer cell lines. researchgate.net In another study, novel 4-pyrrylamino quinazoline (B50416) derivatives were synthesized starting from the nitration of methyl 3-(3-chloropropoxy)-4-methoxybenzoate, followed by reduction of the nitro group to an amine. ugr.es These derivatives showed significantly increased cytotoxicity against pancreatic (Miapaca2) and prostate (DU145) cancer cell lines when compared to the established EGFR inhibitor, Gefitinib. ugr.es Similarly, 1,2,4-triazole (B32235) derivatives incorporating a benzoic acid moiety have been synthesized and evaluated as potential anticancer agents, targeting the epidermal growth factor receptor (EGFR). dntb.gov.ua

Antioxidant Activity: The antioxidant potential of compounds derived from nitrobenzoate precursors has also been a subject of study. A series of new 1,2,4-triazol-5-one (B2904161) derivatives were synthesized from 2-(4-nitrobenzoxy)-benzaldehyde and screened for their in vitro antioxidant activities using multiple methods. nih.govnih.gov Another study focused on 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety, which were evaluated for their ability to scavenge free radicals such as DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radicals. scirp.org Compounds with electron-donating substituents showed significant scavenging potential. scirp.org

Antimicrobial Activity: The search for new antimicrobial agents has led researchers to explore various derivatives of this compound. Benzoic acid derivatives are known to possess nonspecific antibacterial properties. scirp.org Studies have shown that Schiff bases formed from various amino compounds and aldehydes exhibit antibacterial and antifungal activities. researchgate.net For instance, a series of 2-(arylideneamino)-4-(5-aryl-1,3,4-oxadiazol-2-yl) phenols were synthesized and showed notable activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Proteus vulgaris) bacteria. rsc.org Similarly, quinone derivatives prepared using methyl 4-aminobenzoate (B8803810) inhibited Gram-positive pathogens at concentrations ranging from 0.5 to 64 µg/mL. rsc.org

Table 1: Selected Bioactivity Data for Derivatives

| Compound Class | Activity Type | Target/Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| 4-Pyrrylamino quinazolines | Anticancer | Miapaca2, DU145 | Improved cytotoxicity over Gefitinib. | ugr.es |

| 1,2,4-Triazol-5-ones | Antioxidant | DPPH radical | Evaluated for in vitro antioxidant potential. | nih.govnih.gov |

| 2-Aminothiazol-oxadiazoles | Antioxidant | DPPH, NO, OH radicals | Significant radical scavenging activity. | scirp.org |

| Quinone Derivatives | Antimicrobial | Gram-positive bacteria | MIC values as low as 0.5 µg/mL. | rsc.org |

Applications in Materials Science and Optoelectronics (via derivatives)

While this compound itself is primarily a synthetic intermediate, its structural motif is foundational to a class of organic materials with significant properties for materials science and optoelectronics. By creating salts and derivatives, researchers can engineer crystals with desirable nonlinear optical (NLO), photoconductive, and dielectric properties. A common strategy involves the reaction of a nitrobenzoic acid derivative with a pyridine (B92270) derivative, creating a donor-acceptor molecular complex.

Design and Synthesis of Nonlinear Optical (NLO) Materials

Organic NLO materials are of great interest for applications in optical computing, signal processing, and communication. researchgate.net Their effectiveness often stems from having an electron donor and an electron acceptor group at opposite ends of a π-conjugated system. researchgate.netresearchgate.net Derivatives of nitrobenzoic acid are excellent candidates for this purpose.

For example, 2-amino-4-methylpyridinium 4-nitrobenzoate (2A4MPNB) and 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB) are organic NLO materials synthesized by reacting the respective pyridine and benzoic acid derivatives in a suitable solvent like ethanol (B145695). researchgate.net These materials form molecular complexes with ground-state charge asymmetry, which is crucial for NLO activity. The presence of the pyridine ring enhances NLO behavior by increasing the number of π-electrons. researchgate.net Studies on these crystals confirm their potential for NLO applications, with measurements showing significant second and third-order NLO coefficients. researchgate.net For instance, the third-order susceptibility (χ(3)) for AMPCNB was calculated to be 2.942 × 10−6 esu.

Crystal Engineering for Enhanced Material Properties

Crystal engineering allows for the rational design of solid-state structures to achieve specific material properties. In the context of nitrobenzoate derivatives, this involves controlling intermolecular interactions, particularly hydrogen bonds, to create non-centrosymmetric crystal structures, a prerequisite for second-order NLO activity.

Photoconductivity and Charge Transport Mechanism Studies

The ability of a material to generate and transport charge carriers under illumination (photoconductivity) is vital for its use in photodetectors and other optoelectronic devices. Studies on single crystals of nitrobenzoate derivatives reveal their photoconductive nature.

For example, 2-amino-4-methylpyridinium 4-nitrobenzoate (2A4MPNB) exhibits positive photoconductivity, meaning its electrical conductivity increases upon exposure to light. researchgate.net In contrast, 4-methylpyridinium 4-nitrobenzoate (4M4N) shows negative photoconductivity. The charge transport in these organic crystals is often described by models such as variable range hopping (VRH), where charge carriers hop between localized states. The efficiency of charge transport is governed by factors like the reorganization energy and the electronic coupling (orbital overlap) between adjacent molecules in the crystal lattice. researchgate.net Even subtle changes in molecular structure can drastically alter the charge transport properties of the resulting crystal. osti.gov

Dielectric Property Optimization for Electronic Devices

The dielectric properties of materials are critical for their application in electronic components like capacitors and transistors. rug.nl The dielectric constant (εr) and dielectric loss are key parameters that describe how a material responds to an external electric field.

For crystals derived from nitrobenzoates, dielectric studies are performed across a range of frequencies and temperatures. researchgate.net In the case of 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB), the dielectric constant was found to decrease as the frequency of the applied field increased. At low frequencies, the high dielectric constant is attributed to the contribution of multiple polarization mechanisms (electronic, ionic, orientation, and space charge). At high frequencies, the low and stable value of the dielectric constant indicates that electronic polarization is the dominant mechanism. Low dielectric loss at high frequencies is a desirable property for NLO materials, suggesting low power dissipation.

Table 2: Physicochemical Properties of a Representative Derivative Crystal (AMPCNB)

| Property | Value/Observation | Significance | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Determines packing and symmetry. | |

| Space Group | P2₁/n (Centrosymmetric) | Influences optical properties. | |

| Optical Transparency | High (71%) in 318-1100 nm range | Suitable for optical applications. | |

| Third-Order NLO Susceptibility (χ(3)) | 2.942 × 10⁻⁶ esu | Indicates strong third-order NLO response. | |

| Photoconductivity | Positive | Potential for photodetector applications. |

Environmental Chemistry and Biodegradation Research

The study of this compound in environmental chemistry is centered on its fate and transformation in natural systems. As a nitroaromatic compound, its environmental persistence and potential for bioremediation are of significant interest. Nitroaromatic compounds are generally considered recalcitrant to biodegradation due to the strong electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative attack by microbial enzymes. asm.org However, various microorganisms have evolved pathways to utilize these compounds as sources of carbon, nitrogen, and energy. asm.org

The microbial degradation of nitroaromatic compounds, including those structurally related to this compound, proceeds through several established pathways. These can be broadly categorized as either reductive or oxidative. magtech.com.cnscispace.com The specific pathway utilized by a microorganism is dependent on the species, the environmental conditions (aerobic or anaerobic), and the specific structure of the nitroaromatic compound.

Reductive Pathways: Under anaerobic conditions, the most common initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro group. nih.gov This process is catalyzed by nitroreductases and involves the sequential reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). nih.govresearchgate.net This transformation significantly alters the electronic properties of the aromatic ring, making it more amenable to subsequent enzymatic attacks. For this compound, a putative reductive pathway would likely lead to the formation of Methyl 2,4-diaminobenzoate. Several anaerobic bacteria, such as species of Clostridium and Desulfovibrio, are known to effectively reduce nitroaromatic compounds. nih.gov

Oxidative Pathways: In aerobic environments, microorganisms can employ oxidative strategies to degrade nitroaromatic compounds. magtech.com.cn This can involve the removal of the nitro group as nitrite (B80452), a process often catalyzed by monooxygenase or dioxygenase enzymes. nih.govmdpi.com For instance, the degradation of 2-nitrobenzoate (B253500) by some bacteria proceeds through its conversion to salicylate (B1505791) and then to catechol, with the release of nitrite. mdpi.comfrontiersin.org Another possibility is the partial reduction of the nitro group to a hydroxylamino group, which is then enzymatically rearranged to a hydroxylated compound, a substrate for ring-fission reactions. nih.gov In the case of 4-nitrobenzoate, it can be converted to protocatechuate. oup.comresearchgate.net Given the structure of this compound, it is plausible that aerobic degradation could proceed via oxidative removal of the nitro group, potentially forming hydroxylated intermediates.

The presence of both an amino and a nitro group on the aromatic ring of this compound presents a unique substrate for microbial enzymes. The degradation could potentially be initiated at either functional group, or the hydrolysis of the ester linkage could occur first.

The biotransformation of this compound involves a series of enzymatic reactions that break down the parent molecule into smaller, less complex compounds. The identification of the metabolic intermediates is crucial for elucidating the complete degradation pathway.

The initial steps in the biotransformation of this compound can be hypothesized based on known microbial metabolic pathways for similar compounds. One likely initial reaction is the hydrolysis of the methyl ester by an esterase to yield 2-amino-4-nitrobenzoic acid and methanol (B129727). The resulting 2-amino-4-nitrobenzoic acid would then be a substrate for further degradation.

Alternatively, nitroreductases could initiate the transformation by reducing the nitro group. researchgate.net These flavoenzymes are widespread in bacteria and can catalyze the two-electron reduction of the nitro group to a hydroxylamino group, or a complete six-electron reduction to an amino group. nih.govmdpi.com

The following tables summarize the potential key enzymes and metabolites involved in the biodegradation of this compound, based on the degradation of analogous nitroaromatic compounds.

Table 1: Potential Enzymes in the Biodegradation of this compound

| Enzyme Class | Specific Enzyme (Example) | Potential Role in Degradation |

| Hydrolases | Carboxylesterase | Hydrolysis of the methyl ester to form 2-amino-4-nitrobenzoic acid and methanol. |

| Oxidoreductases | Nitroreductase | Reduction of the nitro group to a hydroxylamino or amino group. researchgate.netgatech.edu |

| Oxidoreductases | Monooxygenase/Dioxygenase | Oxidative removal of the nitro group as nitrite and hydroxylation of the aromatic ring. magtech.com.cnmdpi.com |

| Lyases | Hydroxylaminobenzoate Lyase | Conversion of a hydroxylamino intermediate to a dihydroxylated compound like protocatechuate. oup.com |

Table 2: Potential Metabolites from the Biodegradation of this compound

| Potential Metabolite | Precursor/Pathway |

| 2-Amino-4-nitrobenzoic acid | Ester hydrolysis |

| Methyl 2-amino-4-hydroxylaminobenzoate | Partial reduction of the nitro group |

| Methyl 2,4-diaminobenzoate | Complete reduction of the nitro group |

| Protocatechuate | Degradation of 4-nitrobenzoate analogues. oup.comresearchgate.net |

| Catechol | Degradation of 2-nitrobenzoate analogues. mdpi.comfrontiersin.org |

Vi. Advanced Characterization and Analytical Methodologies for Methyl 2 Amino 4 Nitrobenzoate

Spectroscopic Characterization Techniques

Spectroscopy is instrumental in probing the molecular structure and properties of Methyl 2-amino-4-nitrobenzoate by examining its interaction with electromagnetic radiation.

Fourier Transform Infrared (FTIR) spectroscopy is a definitive technique for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific chemical bonds.

The key functional groups—amino (NH₂), nitro (NO₂), and methyl ester (COOCH₃)—exhibit distinct vibrational frequencies. The amino group typically shows asymmetric and symmetric N-H stretching vibrations. The nitro group is identified by its characteristic asymmetric and symmetric stretching modes. The ester group is confirmed by the strong carbonyl (C=O) stretching vibration and C-O stretching bands. Analysis of related compounds provides expected ranges for these vibrations. For instance, in similar nitroaromatic esters, the ester C=O stretch is observed around 1720 cm⁻¹, the nitro group stretch near 1520 cm⁻¹, and the amino group stretch around 3380 cm⁻¹. In various salts containing the 4-nitrobenzoate (B1230335) moiety, the NO₂ group's symmetric and asymmetric stretching vibrations are consistently identified, confirming its presence. scribd.com The C–H stretching of the aromatic ring and the methyl group also appear in their expected regions. nih.gov

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Amino (N-H) | Asymmetric & Symmetric Stretching | ~3400 - 3300 | nih.gov |

| Aromatic (C-H) | Stretching | ~3100 | nih.gov |

| Methyl (C-H) | Asymmetric & Symmetric Stretching | ~2900 | nih.gov |

| Ester (C=O) | Carbonyl Stretching | ~1720 | |

| Nitro (NO₂) | Asymmetric Stretching | ~1520 | scribd.com |

| Nitro (NO₂) | Symmetric Stretching | ~1350 | scribd.com |

| Ester (C-O) | Stretching | ~1250 | nih.gov |

Note: The exact positions of the peaks can be influenced by the molecule's solid-state environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the methyl ester, the amino group, and the aromatic ring.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear as a complex splitting pattern in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling constants (J-values) are determined by their position relative to the electron-withdrawing nitro group and the electron-donating amino group.

Methyl Protons: The methyl ester (O-CH₃) protons will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Amino Protons: The amino (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule.

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at the downfield end of the spectrum (typically δ 165-170 ppm).

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the nitro (C4) and amino (C2) groups will be significantly affected, as will the carbon attached to the ester group (C1). Based on data for similar compounds like ethyl 4-nitrobenzoate, the carbon attached to the nitro group (C4) is expected around δ 150 ppm, while other ring carbons appear between δ 110-140 ppm. fiu.edu

Methyl Carbon: The methyl ester carbon will appear as a signal in the upfield region of the spectrum, typically around δ 50-55 ppm. cdnsciencepub.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Reference |

| Aromatic CH | 7.0 - 8.5 | 110 - 140 | rsc.org |

| Methyl (O-CH₃) | ~3.9 | ~52 | cdnsciencepub.com |

| Amino (NH₂) | Variable (broad) | N/A | |

| Carbonyl (C=O) | N/A | ~166 | fiu.edursc.org |

| Aromatic C-NH₂ | N/A | ~145 | fiu.edu |

| Aromatic C-NO₂ | N/A | ~150 | fiu.edursc.org |

| Aromatic C-COOCH₃ | N/A | ~125 | fiu.edu |

Note: Predicted values are based on data from analogous structures and may vary slightly in experimental conditions.

UV-Vis-NIR spectroscopy is employed to investigate the electronic properties of this compound, specifically its optical transparency and energy band gap (E_g). The spectrum reveals the wavelengths of light the material absorbs and transmits.

Typically, organic materials like this, particularly those developed for nonlinear optical (NLO) applications, are designed to have a wide transparency window in the visible and near-infrared regions. researchgate.net Studies on closely related compounds, such as 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000), show a lower cutoff wavelength (the point where absorption begins) at 318 nm, with no significant absorption between 318 nm and 1100 nm. scirp.orgscirp.org This wide transparency is a desirable feature for optical applications. scirp.org

The optical band gap is a critical parameter determined from the absorption spectrum. It is calculated using the Tauc plot method, where the relationship between the absorption coefficient (α) and the photon energy (hν) is analyzed. By extrapolating the linear portion of the (αhν)² versus hν plot to the x-axis, the value of E_g can be determined. For related nitrobenzoate-containing crystals, band gaps have been reported in the range of 3.6 to 4.6 eV, indicating they are wide-bandgap materials. scirp.orgacs.org

Photoluminescence (PL) spectroscopy is a technique used to study the emission of light from a material after it has absorbed photons. When a molecule absorbs light, an electron is excited to a higher energy state. PL spectroscopy measures the wavelength and intensity of the light emitted as the electron returns to its ground state.

This technique provides insights into the electronic structure and the presence of defects or impurities within a crystalline material. The emission properties are highly sensitive to the molecular structure and the intermolecular interactions within the crystal lattice. While specific PL data for this compound is not widely documented in the provided sources, studies on analogous crystalline organic salts containing similar components have reported emission in the visible spectrum. For example, some related materials exhibit green light emission, while others show red luminescence. researchgate.networldscientific.com The specific emission color and efficiency would depend on the unique crystal packing and electronic characteristics of this compound.

Diffraction Studies for Crystalline Structure Analysis

X-ray diffraction techniques are indispensable for determining the precise arrangement of atoms within a crystal, providing a definitive map of the molecular and crystal structure.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the unit cell dimensions, space group, and the exact coordinates of every atom in the molecule.

While the specific crystal structure of this compound is not detailed in the search results, extensive SCXRD studies have been conducted on numerous salts containing the 2-amino-4-nitrobenzoate anion. iucr.org These studies provide critical insights into the expected molecular geometry and intermolecular interactions.

Table 3: Representative Crystal Data for Compounds Containing the 4-Nitrobenzoate Moiety

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 2-Amino-4-methylpyridinium 4-nitrobenzoate | Monoclinic | Pc | a=10.531 Å, b=5.012 Å, c=12.238 Å, β=92.19° | researchgate.netnih.gov |

| 2-Amino-4-methylpyridinium 2-nitrobenzoate (B253500) | Monoclinic | P2₁/c | a=12.2049 Å, b=9.8463 Å, c=11.5405 Å, β=107.10° | nih.govresearchgate.net |

| 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate | Monoclinic | P2₁/n | a=15.001 Å, b=6.436 Å, c=15.231 Å, β=116.15° | scirp.org |

This table illustrates typical crystallographic data for related materials, providing context for the expected structural features of this compound.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. It provides detailed information about the atomic and molecular structure of a material, enabling the identification of its crystalline phase, the assessment of its purity, and the detection of different polymorphic forms. The technique works on the principle of Bragg's Law, where X-rays are diffracted by the crystal lattice planes, producing a unique diffraction pattern that serves as a fingerprint for the specific crystalline solid.

For this compound, a PXRD analysis would involve irradiating a powdered sample with monochromatic X-rays and recording the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, would display a series of peaks at specific angles. These peak positions are indicative of the unit cell dimensions of the crystal, while their intensities are related to the arrangement of atoms within the unit cell.

The crystalline purity of a batch of this compound can be confirmed by comparing its experimental PXRD pattern against a reference pattern, which can be calculated from single-crystal X-ray diffraction data or obtained from a database such as the Powder Diffraction File (PDF) managed by the International Centre for Diffraction Data (ICDD). The absence of unexpected peaks would indicate a high degree of phase purity. While PXRD is a standard characterization method, specific experimental diffraction data for this compound is not detailed in the available research.

Below is a table illustrating the typical data obtained from a PXRD experiment.

Table 1: Representative Data from Powder X-ray Diffraction (PXRD) Analysis

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| Hypothetical Value 1 | Hypothetical Value 1 | Hypothetical Value 1 |

| Hypothetical Value 2 | Hypothetical Value 2 | Hypothetical Value 2 |

| Hypothetical Value 3 | Hypothetical Value 3 | Hypothetical Value 3 |

This table is for illustrative purposes to show the type of data generated by PXRD.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For this compound, techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are crucial for determining its thermal stability, melting point, and other phase transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique is invaluable for assessing the thermal stability of a material, determining its decomposition temperatures, and studying its composition. A TGA experiment on this compound would involve placing a small amount of the sample on a high-precision balance within a furnace and heating it in a controlled atmosphere (e.g., nitrogen or air). The resulting TGA curve plots the percentage of mass loss against temperature.

A sharp drop in the curve indicates a decomposition event. For an organic compound like this compound, this would signify the temperature range over which it degrades. The thermal stability is typically reported as the onset temperature of decomposition. Studies on related nitroaromatic compounds often utilize TGA to determine their stability limits.

Table 2: Typical Data from Thermogravimetric Analysis (TGA)

| Parameter | Description | Typical Value Range |